molecular formula C6H3BrCl2N2O2 B2655560 2-Bromo-3,4-dichloro-6-nitroaniline CAS No. 172215-93-9

2-Bromo-3,4-dichloro-6-nitroaniline

Cat. No.: B2655560
CAS No.: 172215-93-9
M. Wt: 285.91
InChI Key: PMLIETDTBZGKBM-UHFFFAOYSA-N
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Description

“2-Bromo-3,4-dichloro-6-nitroaniline” is a chemical compound with the molecular formula C6H3BrCl2N2O2 and a molecular weight of 285.91 . It is also known by other synonyms such as “2-Bomo-3,4-dichloro-6-nitroaniline”, “2-Bromo-3,4-dichloro-6-nitro-phenylamine”, and "Benzenamine, 2-bromo-3,4-dichloro-6-nitro-" .


Synthesis Analysis

The synthesis of nitro compounds like “this compound” can involve several steps . The process typically starts with a nitration, followed by a conversion from the nitro group to an amine, and finally a bromination . It’s important to note that the nitro group is meta directing, which means that the first step needs to be the nitration and not the bromination .


Molecular Structure Analysis

The molecular structure of “this compound” is derived from its molecular formula C6H3BrCl2N2O2 . The nitro group, −NO2, is a hybrid of two equivalent resonance structures . The hybrid structure has a full positive charge on nitrogen and a half-negative charge on each oxygen .


Chemical Reactions Analysis

Nitro compounds can undergo a variety of chemical reactions . These include direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and oxidation of primary amines . Nitration of alkanes is successful only when conducted at high temperatures in the vapor phase .

Scientific Research Applications

Phase Behavior and Microstructural Studies

  • Phase Equilibria and Microstructural Implications: Studies on organic systems similar to 2-Bromo-3,4-dichloro-6-nitroaniline, like the urea–4-bromo-2-nitroaniline system, provide insights into phase behavior, including miscibility gaps and the formation of eutectic and monotectic structures. The analysis of these systems includes powder X-ray diffraction techniques, differential scanning calorimetry, and the calculation of thermodynamic parameters. Such studies are significant in understanding the microstructure of these compounds and their potential applications in material science (Reddi et al., 2012).

Structural and Theoretical Analysis

  • Crystal Structure and Theoretical Calculations: Research on compounds structurally related to this compound, such as 2-chloro-4-nitroaniline and 2-methyl-6-nitroaniline, focuses on their crystal structures using single-crystal X-ray diffraction. Theoretical calculations, like relaxed potential energy surface (rPES) analysis, help understand the rotation barriers of functional groups in these molecules. Such studies contribute to a better understanding of molecular interactions, stability, and potential applications in crystal engineering and design (Medviediev & Daszkiewicz, 2021).

Organic Synthesis and Transformations

  • Application in Organic Synthesis: Research has explored the use of related nitroaniline compounds in organic synthesis, such as the transformation of 4-nitro- and 4-methoxyanilines into bromoquinolines, which are then converted into other derivatives. This demonstrates the potential of this compound in synthetic organic chemistry, especially in the synthesis of complex organic compounds (Lamberth et al., 2014).

Sensing and Detection Applications

  • Sensing Mechanism for Pesticides: A recent study on 2,6-Dichloro-4-nitroaniline, a structurally similar compound, focused on developing luminescent metal-organic frameworks (MOFs) for detecting residual pesticides in the environment. This indicates the potential application of this compound in environmental monitoring and detection technologies (Zhang et al., 2023).

Environmental Degradation and Bioremediation

  • Biodegradation of Nitroaniline Compounds: Studies on the anaerobic degradation of chloro-nitroaniline compounds, like 2-chloro-4-nitroaniline, by microbial strains have been conducted. These studies are crucial for understanding the environmental impact and biodegradation pathways of nitroaniline derivatives, suggesting possible bioremediation strategies for compounds like this compound (Duc, 2019).

Dielectric Studies

  • Dielectric Relaxation and Dipole Moment Analysis: Research on anilines and phenol derivatives provides insights into their dielectric relaxation behavior and dipole moments, which are significant for understanding the electrical properties of materials. This could be relevant for the application of this compound in the field of electronics and material sciences (Maridevarmath & Malimath, 2017).

Properties

IUPAC Name

2-bromo-3,4-dichloro-6-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2N2O2/c7-4-5(9)2(8)1-3(6(4)10)11(12)13/h1H,10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMLIETDTBZGKBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)Br)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4,5-Dichloro-2-nitroaniline (41.0 g, 1.98 mmol), N-bromosuccinimide (42.86 g, 2.41 mmol) and N,N-dimethylformamide were combined and heated to 100° C. for 1 h. The mixture was allowed to cool to room temperature and was poured into a flask containing ice water (1 L). The yellow solid was collected and was dissolved in dichloromethane (2 L), resulting in two phases. The organic layer was collected and was dried over magnesium sulfate, filtered and the solvents were removed under reduced pressure using a rotary evaporator to leave 48.62 g (86%) of a brown solid. Anal. Calcd. for C6H3BrCI2N2O2: C, 25.21; H, 1.06; N, 9.80. Found: C, 25.32; H, 1.13; N, 9.68.
Quantity
41 g
Type
reactant
Reaction Step One
Quantity
42.86 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
86%

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